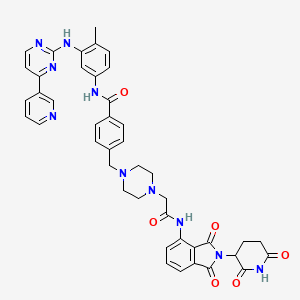
Myc-ribotac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MYC-RIBOTAC is a ribonuclease-targeting chimera designed to target the MYC internal ribosome entry site. This compound is a small molecule that binds to MYC messenger RNA and recruits ribonuclease L1 to degrade the target RNA. This compound has shown promise in reducing MYC messenger RNA and protein levels, inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MYC-RIBOTAC involves conjugating an RNA-binding small molecule to a heterocyclic compound that recruits and activates ribonuclease L1. The process typically starts with the identification of a suitable RNA-binding molecule, followed by the attachment of a linker and the ribonuclease-recruiting moiety .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis of the RNA-binding component and the ribonuclease-recruiting moiety, followed by their conjugation under controlled conditions. The process would require optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: MYC-RIBOTAC primarily undergoes binding and cleavage reactions. The RNA-binding component interacts with the target RNA, while the ribonuclease-recruiting moiety activates ribonuclease L1 to cleave the RNA .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include RNA-binding small molecules, heterocyclic compounds, and linkers. The reactions are typically carried out under mild conditions to preserve the integrity of the RNA-binding component .
Major Products Formed: The major product formed from the reaction of this compound with its target is the cleaved RNA, resulting in reduced levels of MYC messenger RNA and protein .
Scientific Research Applications
MYC-RIBOTAC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been used to study the degradation of MYC messenger RNA in cancer cells, leading to reduced cell proliferation and induced apoptosis .
Mechanism of Action
MYC-RIBOTAC exerts its effects by binding to the MYC internal ribosome entry site and recruiting ribonuclease L1. This recruitment leads to the cleavage of MYC messenger RNA, resulting in decreased MYC protein levels and induction of apoptosis in cancer cells . The molecular targets involved include the MYC messenger RNA and ribonuclease L1 .
Comparison with Similar Compounds
Similar Compounds:
- JUN-RIBOTAC
- Pre-miR-155-RIBOTAC
Uniqueness: MYC-RIBOTAC is unique in its ability to specifically target the MYC internal ribosome entry site, making it highly effective in reducing MYC messenger RNA and protein levels. This specificity distinguishes it from other ribonuclease-targeting chimeras that target different RNA sequences .
Properties
Molecular Formula |
C55H58N10O11S |
|---|---|
Molecular Weight |
1067.2 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C55H58N10O11S/c1-2-75-53(69)47-48(67)46(77-52(47)61-39-6-4-3-5-7-39)31-35-8-17-45(44(66)30-35)76-29-28-74-27-26-73-25-24-72-23-22-60-51(68)38-32-42(64-54(70)62-40-13-9-36(10-14-40)49-56-18-19-57-49)34-43(33-38)65-55(71)63-41-15-11-37(12-16-41)50-58-20-21-59-50/h3-17,30-34,66-67H,2,18-29H2,1H3,(H,56,57)(H,58,59)(H,60,68)(H2,62,64,70)(H2,63,65,71)/b46-31-,61-52? |
InChI Key |
WLPGURIVBVLQPT-AWPFAIGZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)C7=NCCN7)O)/SC1=NC8=CC=CC=C8)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=CC(=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)C7=NCCN7)O)SC1=NC8=CC=CC=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate](/img/structure/B10861990.png)





![3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10862036.png)
![methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)
![(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10862047.png)
![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)
![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)

